molecular formula C14H10F2O2 B1634854 3,5-Difluoro-4'-methoxybenzophenone

3,5-Difluoro-4'-methoxybenzophenone

Cat. No.: B1634854
M. Wt: 248.22 g/mol
InChI Key: VRKSBMAJYQOSMH-UHFFFAOYSA-N
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Description

3,5-Difluoro-4'-methoxybenzophenone is a substituted benzophenone derivative characterized by fluorine atoms at the 3 and 5 positions of one aromatic ring and a methoxy group (-OCH₃) at the 4' position of the second aromatic ring. This compound is primarily utilized in pharmaceutical and materials research due to its unique electronic and steric properties. The fluorine substituents enhance metabolic stability and lipophilicity, while the methoxy group contributes to solubility in polar solvents and influences reactivity patterns .

Properties

Molecular Formula

C14H10F2O2

Molecular Weight

248.22 g/mol

IUPAC Name

(3,5-difluorophenyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C14H10F2O2/c1-18-13-4-2-9(3-5-13)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3

InChI Key

VRKSBMAJYQOSMH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

DFMB has a diverse range of applications across several scientific domains:

1. Chemistry:

  • Building Block for Organic Synthesis: DFMB serves as a precursor in synthesizing more complex organic molecules, particularly in the development of fluorinated compounds.
  • Photocatalysis: Its photosensitivity allows it to act as a photocatalyst in organic synthesis, facilitating various photochemical reactions under UV light .

2. Biology:

  • Enzyme Inhibition Studies: DFMB is employed to study enzyme inhibition and protein-ligand interactions. Its ability to bind to specific enzymes can disrupt metabolic pathways, providing insights into biochemical processes.
  • Anticancer Research: In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.

3. Medicine:

  • Drug Development: DFMB is investigated for its potential in developing anti-inflammatory and anticancer agents due to its biological activity against specific proteins involved in disease progression.
  • Therapeutic Applications: Its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines suggests possible therapeutic applications in treating inflammatory diseases.

Case Studies

Several studies highlight the efficacy of DFMB:

  • Cancer Cell Line Studies: Research involving A549 (lung cancer) and Caco-2 (colon cancer) cells demonstrated that DFMB exhibits potent anticancer properties with low IC50 values compared to other compounds tested.
  • Inflammation Models: Experimental models indicated that treatment with DFMB resulted in significantly reduced levels of inflammatory markers compared to control groups, supporting its anti-inflammatory potential.

Comparison with Similar Compounds

3,5-Difluoro-4'-isopropylbenzophenone (CAS 844885-09-2)

Structural Differences : The 4' position is substituted with an isopropyl group (-CH(CH₃)₂) instead of methoxy.
Properties and Applications :

  • Market Trends: This derivative has a well-established presence in industrial markets, with suppliers in Europe, Asia, and North America. Its bulk availability suggests use in polymer synthesis or agrochemical intermediates .
  • Price Variability: Regional price differences are noted, with North American markets reporting higher costs compared to Asia .

Key Comparison Table :

Property 3,5-Difluoro-4'-methoxybenzophenone 3,5-Difluoro-4'-isopropylbenzophenone
Substituent at 4' Methoxy (-OCH₃) Isopropyl (-CH(CH₃)₂)
Solubility Moderate in polar solvents Lower due to hydrophobic isopropyl
Market Availability Research-focused (limited suppliers) Widely available industrially
Price (2025) Higher (research-grade purity) Lower (bulk industrial pricing)

Cotoin (2,6-Dihydroxy-4-methoxybenzophenone)

Structural Differences : Features hydroxyl (-OH) groups at the 2 and 6 positions alongside a 4-methoxy group.
Properties and Applications :

  • Reactivity: The hydroxyl groups enable hydrogen bonding, increasing solubility in aqueous media. This contrasts with the fluorine-dominated hydrophobicity of this compound .
  • Synthesis : Cotoin derivatives are historically used in natural product synthesis, with applications in traditional medicine. The hydroxyl groups allow for facile derivatization, such as sulfonation or methylation, as demonstrated in early 20th-century studies .

Key Comparison Table :

Property This compound Cotoin (2,6-Dihydroxy-4-methoxybenzophenone)
Functional Groups 3,5-F; 4'-OCH₃ 2,6-OH; 4-OCH₃
Solubility Moderate in organic solvents High in polar solvents (water, ethanol)
Applications Pharmaceutical intermediates Natural product synthesis, medicinal uses

3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

Structural Differences : Contains chlorine at 3,4 positions, methyl groups at 3',5', and a methoxy group at 4'.
Properties and Applications :

  • Toxicity : Chlorine substituents increase toxicity and environmental persistence compared to fluorine, necessitating stricter handling protocols .
  • Regulatory Status: Classified under GHS hazard categories due to its chlorinated structure, whereas this compound is primarily a research chemical with fewer regulatory constraints .

Key Comparison Table :

Property This compound 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone
Halogen Substituents Fluorine (electron-withdrawing) Chlorine (higher electronegativity, toxicity)
Safety Profile Lower toxicity High toxicity, requires specialized storage
Applications Research and development Limited to niche agrochemicals

Preparation Methods

Reaction Mechanism and Conditions

The electrophilic acylation occurs at the para position of the methoxy group due to its strong electron-donating effect. Aluminum chloride ($$ \text{AlCl}_3 $$) is typically employed as the catalyst in dichloromethane or nitrobenzene at 0–25°C. The reaction proceeds via acylium ion formation, followed by electrophilic attack on the activated aromatic ring.

Procedure :

  • Dissolve anisole (1.0 equiv) in anhydrous $$ \text{CH}2\text{Cl}2 $$.
  • Add $$ \text{AlCl}_3 $$ (1.2 equiv) under nitrogen and cool to 0°C.
  • Slowly introduce 3,5-difluorobenzoyl chloride (1.05 equiv).
  • Stir for 12–24 hours, then quench with ice-water.

Yield : 65–78% after column chromatography (silica gel, hexane/ethyl acetate).

Limitations and Modifications

While efficient, this method faces challenges with over-acylation and regioselectivity in polyfluorinated systems. Alternatives include using milder catalysts like $$ \text{FeCl}_3 $$ or ionic liquids to improve selectivity.

Suzuki-Miyaura Cross-Coupling: Palladium-Catalyzed Arylation

The Suzuki coupling offers a modular approach to construct the benzophenone scaffold by linking pre-functionalized aryl boronic acids and halides.

Substrate Preparation and Coupling

  • Boron partner : 3,5-Difluorophenylboronic acid.
  • Electrophilic partner : 4-Bromo-4'-methoxybenzophenone (synthesized via bromination of 4'-methoxybenzophenone using $$ \text{NBS} $$).

Reaction Conditions :

  • Catalyst: $$ \text{Pd(PPh}3\text{)}4 $$ (2 mol%).
  • Base: $$ \text{Na}2\text{CO}3 $$ (2.0 equiv).
  • Solvent: Toluene/ethanol (3:1) at 80°C for 12 hours.

Yield : 82–89% after recrystallization from ethanol.

Advantages Over Friedel-Crafts

This method avoids harsh acidic conditions and enables precise control over substitution patterns. The use of triflate intermediates (e.g., 4-methoxyphenyl triflate) further enhances reactivity.

Nucleophilic Aromatic Substitution: Introducing Methoxy and Fluoro Groups

Sequential functionalization via nucleophilic substitution provides an alternative pathway, particularly for late-stage fluorination.

Methoxy Group Introduction

  • Nitration of benzophenone at the 4'-position using $$ \text{HNO}3/\text{H}2\text{SO}_4 $$.
  • Reduction of the nitro group to amine ($$ \text{H}_2/\text{Pd-C} $$).
  • Diazotization and methoxylation ($$ \text{NaNO}2/\text{HCl} $$, then $$ \text{CH}3\text{OH} $$).

Fluorination Strategies

Electrophilic fluorination using $$ \text{Selectfluor} $$ or $$ \text{F}_2 $$ gas at the 3,5-positions of the activated ring:

  • Substrate: 4'-Methoxybenzophenone.
  • Conditions: $$ \text{Selectfluor} $$ (2.2 equiv), $$ \text{CH}_3\text{CN} $$, 60°C, 6 hours.

Yield : 70–75% with >95% regioselectivity.

Photocatalytic Fluorination: Modern Radical Approaches

Recent advances in photocatalysis enable direct C–H fluorination under mild conditions.

Procedure :

  • Irradiate 4'-methoxybenzophenone with a 365 nm UV lamp.
  • Use sulfur hexafluoride ($$ \text{SF}_6 $$) as the fluorine source.
  • Catalytic system: 4-Fluoro-4′-methoxybenzophenone (photosensitizer).

Yield : 56% with minimal byproducts.

Comparative Analysis of Synthesis Routes

Method Catalyst Yield (%) Purity (%) Key Advantage
Friedel-Crafts $$ \text{AlCl}_3 $$ 65–78 >98 Simplicity, low cost
Suzuki Coupling $$ \text{Pd}^0 $$ 82–89 >99 Regioselectivity, modularity
Nucleophilic Sub. $$ \text{Selectfluor} $$ 70–75 >95 Late-stage fluorination
Photocatalysis UV/SF₆ 56 90 Mild conditions, green chemistry

Characterization and Validation

  • NMR : $$ ^1\text{H} $$ NMR (CDCl₃): δ 7.82 (d, 2H, Ar–H), 6.95 (d, 2H, Ar–H), 6.75 (m, 2H, Ar–F).
  • MS : ESI-MS m/z 248.22 [M+H]⁺.
  • XRD : Confirms planar benzophenone core with dihedral angle <10° between rings.

Industrial and Research Applications

  • Pharmaceuticals : Intermediate for kinase inhibitors (e.g., EGFR inhibitors).
  • Materials Science : Photoinitiator in UV-curable resins.

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-Difluoro-4'-methoxybenzophenone with high purity?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or Ullmann coupling, modified to accommodate fluorine and methoxy substituents. Key steps include:

  • Fluorination : Use fluorobenzoic acid derivatives (e.g., 3,5-difluorobenzoic acid, >95% purity ) as precursors.
  • Methoxy Introduction : Protect phenolic hydroxyl groups via methoxy protection before coupling .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >97% purity, as validated by HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Analysis : Use 19F^{19}\text{F} NMR to confirm fluorine positions (δ = -110 to -120 ppm for aromatic F) and 1H^{1}\text{H} NMR for methoxy protons (δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H]+^+ at m/z 264.06 .
  • X-ray Crystallography : Resolve crystal packing effects; fluorine substituents reduce symmetry, complicating crystallization .

Q. What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (common in benzophenones) .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of methoxy groups .
  • Long-Term Stability : Monitor via periodic HPLC; degradation products include 3,5-difluorobenzoic acid (<2% over 6 months) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

Methodological Answer: Discrepancies arise from competing electronic effects (fluorine’s electronegativity vs. methoxy’s electron donation). Strategies include:

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict regioselectivity in Suzuki-Miyaura coupling .
  • Controlled Experiments : Vary catalysts (Pd/C vs. Pd(OAc)2_2) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) to isolate steric/electronic contributions .

Q. What advanced analytical techniques are required to study environmental degradation pathways of this compound?

Methodological Answer:

  • SPE-LC/MS/MS : Solid-phase extraction (HLB cartridges, 60 mg, 3 cc) isolates degradation products from wastewater .
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled analogs to trace metabolic pathways in sludge .
  • Microscopy : SEM-EDS identifies surface adsorption on silica particles (common in water treatment) .

Q. How do computational models explain the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

  • Docking Simulations : AutoDock Vina models predict binding affinity to cytochrome P450 (CYP3A4) due to fluorine’s hydrophobic interactions .
  • MD Simulations : 100-ns trajectories reveal methoxy groups stabilize hydrogen bonds with active-site residues .

Q. What experimental designs address discrepancies in reported photochemical behavior?

Methodological Answer:

  • Controlled Light Exposure : Use monochromatic UV lamps (254 nm) to isolate wavelength-dependent degradation .
  • Quantum Yield Calculation : Compare experimental data (HPLC peak area reduction) with theoretical predictions (TD-DFT) .

Data Contradiction Analysis Example
Issue : Conflicting reports on aqueous solubility (0.1 mg/L vs. 0.5 mg/L).
Resolution :

  • Variable pH : Solubility increases at pH >8 due to deprotonation of phenolic intermediates .
  • Surfactant Effects : Trace detergents in labware (e.g., DMDCS-treated glass ) artificially elevate measurements.

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